N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide
CAS No.: 1219906-42-9
Cat. No.: VC4463267
Molecular Formula: C12H8N4O4
Molecular Weight: 272.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219906-42-9 |
---|---|
Molecular Formula | C12H8N4O4 |
Molecular Weight | 272.22 |
IUPAC Name | N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide |
Standard InChI | InChI=1S/C12H8N4O4/c17-12(10-3-4-11(20-10)16(18)19)14-8-2-1-7-6-13-15-9(7)5-8/h1-6H,(H,13,15)(H,14,17) |
Standard InChI Key | DZTPGPZINTXOQT-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])NN=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide (CAS: 110026-03-4) comprises a 1H-indazole ring substituted at the 6-position with a carboxamide group linked to a 5-nitrofuran moiety . Key structural features include:
-
Indazole Core: A bicyclic aromatic system with adjacent nitrogen atoms at positions 1 and 2, contributing to planar geometry and hydrogen-bonding capabilities.
-
Nitrofuran Group: A furan ring with a nitro substituent at the 5-position, known for electron-withdrawing effects and redox activity.
-
Carboxamide Linker: A CONH bridge connecting the indazole and nitrofuran units, enhancing solubility and enabling interactions with biological targets.
Table 1: Physicochemical and Identificational Data
Property | Value | Source |
---|---|---|
CAS Number | 110026-03-4 | |
Molecular Formula | C₁₂H₈N₄O₄ | Calculated |
Molecular Weight | 288.22 g/mol | Calculated |
Purity | 95% | |
Predicted LogP | 1.8 (Moderate lipophilicity) | Estimation |
The indazole ring’s planarity is corroborated by crystallographic studies of analogous compounds, which report root-mean-square (r.m.s.) deviations of ≤0.07 Å from the mean plane . The nitro group on the furan ring introduces steric and electronic constraints, potentially influencing binding affinities to enzymatic targets .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide likely involves a multi-step protocol, leveraging established methods for indazole and carboxamide formation:
Indazole Core Synthesis
-
Cyclization of 2-Fluoro-5-nitrobenzaldehyde: As demonstrated by , treatment of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate in DMF yields 1H-indazol-6-amine intermediates via nucleophilic aromatic substitution (SₙAr).
-
Reductive Cyclization: Alternative routes employ organophosphorus-mediated reductive cyclization of nitroarenes, as reported for 3-amino-2H-indazoles .
Biological Activities and Mechanism of Action
While direct pharmacological data for N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide are unavailable, inferences can be drawn from structurally related indazoles and nitrofurans:
Kinase Inhibition
Indazole derivatives exhibit potent activity against tyrosine kinases (e.g., FGFR, EGFR). For example:
-
FGFR1 Inhibition: 1H-Indazol-3-amine analogs show IC₅₀ values as low as 2.9 nM .
-
EGFR Targeting: N-substituted indazoles demonstrate sub-10 nM IC₅₀ against mutant EGFR isoforms .
The carboxamide linker in N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide may facilitate hydrogen bonding with kinase ATP-binding pockets, akin to reported FGFR inhibitors .
Pharmacological Profiling
Absorption and Metabolism
-
Solubility: Moderate aqueous solubility (estimated 0.1–1 mg/mL) due to the nitro group’s hydrophobicity.
-
Metabolic Stability: Nitroreductases may reduce the nitro group to an amine, necessitating structural modifications to improve pharmacokinetics .
Toxicity Considerations
-
Nitro Group Toxicity: Potential for mutagenicity via nitroso intermediate formation. Structural analogs with electron-withdrawing substituents show reduced genotoxicity .
Applications in Drug Discovery
Anticancer Therapeutics
Indazole-nitrofuran hybrids could target dual pathways:
-
Kinase Inhibition: Blocking proliferative signaling in NSCLC or melanoma .
-
DNA Damage: Nitrofuran-derived radicals inducing apoptosis in rapidly dividing cells.
Antimicrobial Development
The compound’s nitro group positions it as a candidate for treating multidrug-resistant infections, though cytotoxicity profiles require optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume